molecular formula C14H13N3O B14499482 6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 63803-95-2

6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B14499482
CAS No.: 63803-95-2
M. Wt: 239.27 g/mol
InChI Key: DAKJZQRYCMSRSQ-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-c]pyrimidine core structure. Common reagents used in these reactions include aldehydes, amines, and nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. This compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the resulting pharmacological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

63803-95-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C14H13N3O/c1-10-3-5-11(6-4-10)12-9-17-13(15-12)7-8-16(2)14(17)18/h3-9H,1-2H3

InChI Key

DAKJZQRYCMSRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)C=CN(C3=O)C

Origin of Product

United States

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